molecular formula C15H11N3O2S2 B2997896 2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile CAS No. 670268-21-0

2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile

Cat. No.: B2997896
CAS No.: 670268-21-0
M. Wt: 329.39
InChI Key: AYSWMLCMYMALLZ-UHFFFAOYSA-N
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Description

2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a furan-2-yl substituent at position 5, an allyl group at position 3, and an acetonitrile moiety linked via a thioether bridge at position 2.

Physical properties such as molecular weight (~467.56 g/mol for analogs), density (predicted ~1.36 g/cm³), and acid dissociation constants (pKa ~12.67) are inferred from structurally similar compounds . The synthesis typically involves alkylation or thiolation reactions under basic conditions in dimethylformamide (DMF) with triethylamine catalysis .

Properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c1-2-6-18-14(19)12-10(11-4-3-7-20-11)9-22-13(12)17-15(18)21-8-5-16/h2-4,7,9H,1,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSWMLCMYMALLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC#N)SC=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C24H20N4O3S3
  • Molar Mass : 508.64 g/mol
  • CAS Number : 496027-92-0

Anticancer Activity

Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a study by Hafez et al. (2017) evaluated various thieno[3,2-d]pyrimidine compounds against different cancer cell lines, revealing that certain derivatives exhibited low GI50 values (growth inhibition concentration for 50% inhibition).

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

CompoundCell LineGI50 (µM)Reference
Compound 21HepG-2 (Liver)0.02Hafez et al.
Compound 21HT-29 (Colon)0.03Hafez et al.
Compound 21NCI-H460 (Lung)0.05Hafez et al.
DoxorubicinHepG-20.04Hafez et al.

The presence of specific substituents on the thiophene ring significantly influences the anticancer activity, suggesting structure-activity relationships (SAR) in these compounds.

Antibacterial Activity

Thienopyrimidine derivatives have also been tested for antibacterial efficacy. A comparative study showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacteria TypeMIC (µM)Reference
Compound 21Gram-positive2Hafez et al.
CiprofloxacinGram-positive0.9Hafez et al.

These results indicate that the thienopyrimidine scaffold can be a promising lead for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to anticancer and antibacterial properties, the compound's anti-inflammatory potential has been explored through in vitro assays using BV-2 murine microglial cells. The results demonstrated that the compound inhibited lipopolysaccharide-induced nitric oxide production.

Table 3: Anti-inflammatory Activity

CompoundIC50 (µM)Positive Control (Quercetin)Reference
Compound79.516.3Sci-Hub

This suggests that the compound may possess neuroprotective properties and could be beneficial in treating neuroinflammatory conditions.

Case Studies and Literature Review

A comprehensive review of literature highlights the biological activities associated with thienopyrimidine derivatives, emphasizing their potential as therapeutic agents against various diseases including cancer and infections.

  • Ali et al. (2021) discussed the synthesis and biological evaluation of thienopyrimidines, noting their broad-spectrum activities against bacterial and fungal infections as well as their anticancer potential .
  • Romagnoli et al. (2017) synthesized novel derivatives and evaluated their activity against microtubule polymerization, indicating significant anticancer effects attributed to specific structural modifications .

Comparison with Similar Compounds

Key Observations :

  • Furan vs. Fluorophenyl Groups : The furan-2-yl group in the target compound may enhance π-π stacking interactions in biological systems compared to fluorophenyl substituents, which introduce steric and electronic effects .
  • Acetonitrile vs.
  • Allyl vs. Amino Substituents: Allyl groups (target compound) confer flexibility and hydrophobicity, while amino groups (e.g., ) improve solubility and hydrogen-bond donor capacity.

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